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1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Src-family kinases Pyrazolo[3,4-d]pyrimidine

Kinase inhibitor SAR programs require systematic exploration of privileged scaffold substitution patterns, yet N1-aryl pyrazolo[3,4-d]pyrimidines remain underexplored relative to the dominant C3-aryl motif. This compound is a constitutional isomer of PP2 with the chlorophenyl relocated from C3 to N1 and an N4-isobutylamine replacing the C1-tert-butyl group, offering a distinct hinge-binding geometry. • Enables head-to-head kinase selectivity profiling against PP2 across Src-family kinases (Src, Lck, Fyn, Hck, Lyn, Yes) and Abl. • Predicted solubility advantage from the N4-isobutylamine group supports in vivo studies requiring higher dissolved concentrations. • Serves as a structurally matched negative control if profiling reveals reduced Src-family affinity versus PP2.

Molecular Formula C15H16ClN5
Molecular Weight 301.77 g/mol
Cat. No. B11208438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC15H16ClN5
Molecular Weight301.77 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H16ClN5/c1-10(2)7-17-14-13-8-20-21(15(13)19-9-18-14)12-5-3-4-11(16)6-12/h3-6,8-10H,7H2,1-2H3,(H,17,18,19)
InChIKeyWREVSWJXYZIUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structural Profile & Comparator Landscape


1-(3-Chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C15H16ClN5, MW 301.77) is a synthetic 4-amino-substituted pyrazolo[3,4-d]pyrimidine. This scaffold is established as a privileged hinge-binding heterocycle for the inhibition of Src-family kinases (SFKs) and Abl tyrosine kinase [1]. The compound is a constitutional isomer of PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), a widely used reference Src inhibitor [2]. Its substitution pattern—a 3-chlorophenyl group at N1 and an isobutylamine at C4—distinguishes it from the 1-tert-butyl/3-(4-chlorophenyl) arrangement of PP2, potentially altering kinase selectivity, physicochemical properties, and off-target profiles. This evidence guide evaluates what is currently known about its differentiation relative to PP2 and other closely related pyrazolo[3,4-d]pyrimidine analogs.

1-(3-Chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Why Not Interchangeable with PP2


Within the 4-amino-pyrazolo[3,4-d]pyrimidine class, small structural changes produce substantial shifts in kinase selectivity, cellular potency, and ADME properties. PP2 itself exhibits a steep selectivity gradient—inhibiting Lck (IC50 4 nM), Fyn (5 nM), and Hck (5 nM) while sparing EGFR (480 nM) and ZAP-70 (>100 µM) [1]. Relocating the chlorophenyl group from C3 (PP2) to N1 (target compound) alters the vector of the aryl ring within the ATP-binding pocket, which docking studies on related 4-amino-substituted pyrazolo[3,4-d]pyrimidines have shown can reorient the hinge-binding core and modify the H-bond network with the kinase hinge region [2]. Replacing the 1-tert-butyl group of PP2 with an N4-isobutylamine further shifts both steric occupancy and hydrogen-bonding capacity in the solvent-exposed region. Consequently, assuming equivalent kinase inhibition, cellular efficacy, or off-target liability between the target compound and PP2 is not supported by the structure-activity relationships established for this scaffold [3].

1-(3-Chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Comparative Evidence vs. Closest Analogs


Kinase Profiling Gap: No Reported IC50/Ki

No peer-reviewed study was identified that reports quantitative IC50, Ki, Kd, or cellular EC50 values for 1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against any kinase or cell line. By contrast, the constitutional isomer PP2 has well-characterized IC50 values: Lck (4 nM), Fyn (5 nM), Hck (5 nM), Src (~100 nM), EGFR (480 nM), and no inhibition of ZAP-70 or JAK2 at µM concentrations [1]. A structurally closer analog, 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890943-17-6), also lacks public bioactivity data. Therefore, any claim of kinase inhibition for the target compound currently rests on class-level inference only.

Kinase inhibition Src-family kinases Pyrazolo[3,4-d]pyrimidine

N1-Aryl Substitution: Potential Selectivity Shift

PP2 and most Src-optimized pyrazolo[3,4-d]pyrimidines bear the aryl substituent at the C3 position, where it occupies the hydrophobic pocket adjacent to the kinase hinge. In the target compound, the 3-chlorophenyl group is attached at N1 rather than C3. This regioisomeric shift is known in adenosine receptor ligands to alter subtype selectivity: a study of pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine found that a 3-chlorophenyl group at N1 produced the highest A1 adenosine receptor affinity (IC50 = 6.4 × 10⁻⁶ M for the best combination analog), while the same substituent at N5 yielded different potency [1]. Although this study targeted adenosine receptors rather than kinases, it demonstrates that the N1-aryl substitution position can confer distinct biological activity compared to the C3-aryl arrangement typical of kinase-optimized analogs like PP2. No kinase data are available to quantify this difference for the target compound.

Kinase selectivity Structure-activity relationship Regioisomer comparison

N4-Isobutyl vs. C1-tert-Butyl: Predicted Solubility Difference

The target compound replaces the hydrophobic C1-tert-butyl group of PP2 with an N4-isobutylamine substituent. This substitution introduces an additional hydrogen-bond donor (secondary amine at the 4-position vs. the primary amine present in both compounds) and alters the molecular electrostatic potential in the solvent-exposed region. PP2 has a calculated logP of approximately 3.8 and aqueous solubility reported as <0.1 mg/mL . While no experimentally measured logP or solubility data for the target compound were found in the public domain, the presence of the ionizable secondary amine and the less sterically shielded N4-isobutyl group is predicted to modestly improve aqueous solubility relative to PP2. This cannot be quantified without experimental measurement.

Physicochemical properties Solubility Lipophilicity ADME

Cellular Antiproliferative Activity: No Reported Data

A 2018 optimization study of pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors identified compounds with nanomolar Ki values against c-Src and antiproliferative activity on SH-SY5Y neuroblastoma cells [1]. Within that series, structural modifications at positions 1, 4, and 6 generated IC50 values spanning from nanomolar to >10 µM, demonstrating that small substituent changes produce large potency shifts. PP2 itself inhibits Src with an IC50 of approximately 100 nM and shows variable antiproliferative effects depending on cell line context [2]. No cellular activity data are available for the target compound. Its antiproliferative activity on SH-SY5Y, A431, or any other cancer cell line remains unknown.

Cellular antiproliferative activity SH-SY5Y neuroblastoma Src kinase

BindingDB Analog Proximity and Screening Potential

BindingDB contains affinity data for 1-(4-methoxyphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM48121), a structural analog differing only in the 1-aryl substituent (4-methoxyphenyl vs. 3-chlorophenyl). This analog showed an EC50 of 6.31 × 10³ nM against matrix metalloproteinase-14 (MMP-14) in a PubChem BioAssay, not against kinases [1]. The presence of this close analog in screening databases confirms that the N-isobutyl/N1-aryl substitution pattern is compatible with high-throughput screening formats, but no kinase binding data for the target compound or its 3-chlorophenyl analog have been deposited in BindingDB, ChEMBL, or PubChem BioAssay.

BindingDB Kinase profiling Pyrazolo[3,4-d]pyrimidine analog

1-(3-Chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Application Scenarios


Kinase Selectivity Probe Development

The regioisomeric substitution pattern (N1-aryl, N4-alkylamine) relative to the well-characterized inhibitor PP2 makes this compound a candidate for kinase selectivity panel screening. Head-to-head profiling against PP2 and the N-propyl analog (CAS 890943-17-6) across a panel of Src-family kinases (Src, Lck, Fyn, Hck, Lyn, Yes) and Abl could reveal whether the N1-(3-chlorophenyl) substitution confers a selectivity shift away from Lck/Fyn/Hck, which are the primary targets of PP2 at low nanomolar concentrations [1]. Without such data, the compound remains an uncharacterized tool compound.

Physicochemical Comparator for Formulation

The predicted solubility advantage conferred by the N4-isobutylamine group over the C1-tert-butyl group of PP2, if experimentally confirmed, would position this compound as a more formulation-friendly alternative for in vivo studies requiring higher dissolved concentrations [1]. Comparative solubility and logD7.4 measurements against PP2 and 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would be prerequisite experiments to substantiate any procurement decision based on pharmaceutical properties.

Negative Control for Src-Dependent Assays

If kinase profiling reveals that the target compound has significantly reduced affinity for Src-family kinases compared to PP2—a plausible outcome given the regioisomeric shift of the chlorophenyl group—it could serve as a structurally matched negative control in Src-dependent cellular assays [1]. The isobutylamine modification at N4 may also alter cellular permeability, further affecting apparent potency in cell-based experiments.

Scaffold-Hopping Reference in Medicinal Chemistry

For medicinal chemistry teams exploring pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, this compound represents a commercially accessible example of the N1-aryl substitution pattern that is underexplored relative to the dominant C3-aryl motif [1]. Its procurement may be justified as part of a systematic SAR-by-catalog approach to probe the chemical space accessible within this privileged kinase inhibitor scaffold, provided that the purchasing organization has internal kinase profiling capabilities.

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